molecular formula C11H16BNO2 B14481688 Methyl [(dimethylamino)(phenyl)boranyl]acetate CAS No. 65478-34-4

Methyl [(dimethylamino)(phenyl)boranyl]acetate

Cat. No.: B14481688
CAS No.: 65478-34-4
M. Wt: 205.06 g/mol
InChI Key: HCSMUQXRHNFWDG-UHFFFAOYSA-N
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Description

(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is a chemical compound with the molecular formula C11H16BNO2 It is known for its unique structure, which includes a borane group attached to a phenyl ring, along with dimethylamino and methoxycarbonylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane typically involves the reaction of phenylboronic acid with dimethylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Phenylboronic acid: reacts with in the presence of a base such as sodium hydroxide to form the intermediate dimethylaminophenylborane.

  • The intermediate is then treated with methyl chloroformate to introduce the methoxycarbonylmethyl group, resulting in the formation of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane undergoes various types of chemical reactions, including:

    Oxidation: The borane group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form different borane species.

    Substitution: The dimethylamino and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced borane species.

    Substitution: Substituted phenylborane derivatives with different functional groups.

Scientific Research Applications

(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane involves its interaction with various molecular targets. The borane group can form stable complexes with other molecules, facilitating various chemical transformations. The dimethylamino and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dimethylamino and methoxycarbonylmethyl groups.

    Dimethylaminophenylborane: Lacks the methoxycarbonylmethyl group.

    Methoxycarbonylmethylphenylborane: Lacks the dimethylamino group.

Uniqueness

(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is unique due to the presence of both dimethylamino and methoxycarbonylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

65478-34-4

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

methyl 2-[dimethylamino(phenyl)boranyl]acetate

InChI

InChI=1S/C11H16BNO2/c1-13(2)12(9-11(14)15-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

HCSMUQXRHNFWDG-UHFFFAOYSA-N

Canonical SMILES

B(CC(=O)OC)(C1=CC=CC=C1)N(C)C

Origin of Product

United States

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